molecular formula C13H15ClN2 B2947211 4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride CAS No. 2287289-59-0

4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride

Cat. No.: B2947211
CAS No.: 2287289-59-0
M. Wt: 234.73
InChI Key: DIVQIQNYTUNJPA-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride is a pyrazole derivative featuring a partially hydrogenated naphthalene (tetralin) substituent at the 4-position of the pyrazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmacological applications.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-14-15-9-11;/h3,5,7-9H,1-2,4,6H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVQIQNYTUNJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C3=CNN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid with a suitable pyrazole precursor under specific conditions. The reaction is often catalyzed by palladium in the presence of a base, such as potassium carbonate, and conducted in an organic solvent like toluene . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the tetrahydronaphthalenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure distinguishes it from other pyrazole derivatives through its tetrahydronaphthalen-1-yl group, which introduces a partially saturated bicyclic system. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Comparison
Compound Name Substituents Key Features Melting Point/Solubility Reference
4-(5,6,7,8-Tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride (Target) - 4-position: Tetralin (partially saturated naphthalene)
- Hydrochloride salt
Enhanced solubility due to ionic form; reduced aromaticity vs. naphthalene Not reported N/A
4-(Naphthalene-1-carbonyl)-1-phenyl-3-(thienyl-2-carbonyl)-1H-pyrazole (6d) - 1-phenyl, 3-thienylcarbonyl, 4-naphthalenecarbonyl Fully aromatic naphthalene; dual carbonyl groups m.p. 185°C; IR ν 1645, 1697 cm⁻¹ (C=O)
4i/4j (Heterocyclic derivatives from ) - Coumarin, tetrazole, and pyrimidinone substituents Complex heterocyclic systems; neutral compounds Not reported

Key Observations :

  • Aromaticity vs. Saturation : The target compound’s tetralin group reduces aromaticity compared to the fully unsaturated naphthalene in 6d. This may alter electronic properties, such as π-π stacking interactions in biological targets.
  • Salt Form : The hydrochloride salt likely improves aqueous solubility compared to neutral analogs like 6d or 4i/4j.

Biological Activity

The compound 4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride (CAS No. 2287289-59-0) is a pyrazole derivative that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride is C13H16ClN3C_{13}H_{16}ClN_3 with a molecular weight of 255.74 g/mol. The structure features a pyrazole ring substituted with a tetrahydronaphthalene moiety, which is believed to enhance its biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₆ClN₃
Molecular Weight255.74 g/mol
CAS Number2287289-59-0
SolubilitySoluble in water
Melting PointNot specified

The biological activity of 4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride can be attributed to its interaction with various biological targets:

  • Anti-inflammatory Activity : Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Antioxidant Effects : It has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models.
  • Anticancer Potential : Preliminary research indicates that the compound may induce apoptosis in cancer cells through multiple pathways, including the modulation of apoptotic proteins.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : Research conducted on human cancer cell lines showed that 4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride inhibited cell proliferation and induced apoptosis at micromolar concentrations. The study highlighted its potential as a chemotherapeutic agent .
  • Animal Models : In vivo studies using rodent models of inflammation demonstrated significant reductions in edema and inflammatory markers following treatment with this compound. These findings suggest its potential for therapeutic use in inflammatory diseases.
  • Mechanistic Insights : A detailed investigation into the mechanism revealed that the compound modulates key signaling pathways involved in cell survival and apoptosis, particularly those related to the Bcl-2 family of proteins .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced edema and inflammatory markers
AntioxidantScavenging of free radicals
AnticancerInduced apoptosis in cancer cell lines

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